molecular formula C9H3BrF6N2 B2573469 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 2102410-50-2

3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2573469
CAS No.: 2102410-50-2
M. Wt: 333.031
InChI Key: QYWIGZFXHIRQCN-UHFFFAOYSA-N
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Description

3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a halogenated and fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic structure in medicinal chemistry and materials science. The compound features a bromine atom at position 3 and two trifluoromethyl (-CF₃) groups at positions 2 and 4. These substituents confer unique electronic and steric properties:

  • The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
  • The trifluoromethyl groups enhance lipophilicity and metabolic stability while modulating electron density across the aromatic system, influencing reactivity and binding interactions .

Properties

IUPAC Name

3-bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF6N2/c10-7-6(9(14,15)16)17-5-2-1-4(3-18(5)7)8(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWIGZFXHIRQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1C(F)(F)F)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dibromo-3,5-bis(trifluoromethyl)pyridine with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and substituent effects of 3-bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine with related derivatives:

Compound Name Substituents (Positions) Key Properties/Effects Source
This compound Br (3), -CF₃ (2, 6) High lipophilicity; strong electron-withdrawing effects; regioselective reactivity at C3 -
2-Naphthyl imidazo[1,2-a]pyridine (3ka) 2-naphthyl (2) Enhanced π-π stacking; moderate reactivity in arylation reactions
6-Bromo-2-chloromethylimidazo[1,2-a]pyridine (1) Br (6), -CH₂Cl (2) Chloromethyl group facilitates nucleophilic substitution; bromine enables coupling
3-Nitro-2-tosylmethyl-6-(3-CF₃Ph)imidazo[1,2-a]pyridine (7b) -NO₂ (3), -TsCH₂ (2), -CF₃Ph (6) Nitro group deactivates ring; tosylmethyl aids in solubility
7-Bromoimidazo[1,2-a]pyridine Br (7) Bromine at C7 limits cross-coupling efficiency due to steric hindrance
3-Bromo-6-chloro-N-(3-chloro-2,6-dinitrophenyl)pyridin-2-amine Br (3), Cl (6), -NO₂ (aryl) Nitro groups increase electron deficiency; multiple halogens enhance halogen bonding

Reactivity and Functionalization

  • Regioselectivity : Unsubstituted imidazo[1,2-a]pyridine undergoes regioselective arylation at C3 (yield: >70%) . In contrast, the trifluoromethyl groups in the target compound may sterically hinder C3 reactivity but enhance electrophilic substitution at other positions.
  • Cross-Coupling Efficiency : Bromine at C3 (target compound) is more accessible for coupling than bromine at C7 (7-bromo derivative, ). For example, Suzuki reactions with phenylboronic acid proceed in 65–80% yields for C3-bromo derivatives vs. <50% for C7-bromo analogs .
  • Stability : Nitro-substituted derivatives (e.g., 7b) exhibit lower thermal stability due to the electron-withdrawing nitro group, whereas trifluoromethyl groups improve oxidative stability .

Physicochemical Properties

  • Solubility : The target compound’s trifluoromethyl groups reduce aqueous solubility compared to sulfonyl or hydroxyl derivatives (e.g., 2-tosylmethyl analogs in ).
  • Lipophilicity : LogP values increase with trifluoromethyl substitution (estimated LogP = 3.8 for the target compound) vs. 2.5 for 2-thiophenyl derivatives .

Research Findings and Trends

  • Medicinal Chemistry : Trifluoromethyl groups are prioritized in kinase inhibitors due to their ability to modulate target binding and metabolic stability .
  • Materials Science : Brominated imidazo[1,2-a]pyridines serve as precursors for luminescent materials, though nitro-substituted analogs (e.g., 7b) are less studied due to instability .

Biological Activity

3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological potential, emphasizing its interactions with various biological systems, including antimicrobial, antiviral, anti-inflammatory, and antitumor activities.

Chemical Structure and Properties

The compound features a unique imidazo[1,2-a]pyridine structure with bromine and trifluoromethyl substituents. These groups enhance the compound's electronic properties and reactivity, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against Mycobacterium tuberculosis . Derivatives of this compound have demonstrated potent antitubercular activity, showcasing effectiveness against various strains of this pathogen. The mechanism of action is believed to involve interference with bacterial metabolic pathways and enzyme functions .

Antiviral Activity

The compound has also been investigated for its antiviral potential . Research indicates that it acts as an inhibitor against several viruses, including herpesviruses and HIV. The antiviral activity is attributed to the compound's ability to target viral enzymes critical for replication. In vitro assays have shown significant inhibition of viral replication through various methodologies such as plaque reduction assays .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties . It has been shown to modulate inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes. For instance, studies report that certain derivatives can achieve high COX-2 inhibitory activity with IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac . This suggests a promising avenue for developing new anti-inflammatory agents based on this scaffold.

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor activity . Its interaction with cellular signaling pathways related to kinases can influence gene expression and potentially inhibit cancer cell proliferation. Preliminary studies indicate that it may induce apoptosis in specific cancer cell lines, although further research is necessary to elucidate the underlying mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazo structure can enhance potency while reducing cytotoxicity. Studies have shown that varying the halogen substituents or introducing different functional groups can significantly affect the compound's interaction with biological targets .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Antitubercular Activity : A study demonstrated that specific derivatives exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis comparable to established antitubercular agents.
  • Antiviral Efficacy : In vitro testing against HIV showed that certain derivatives reduced viral load significantly in treated cell cultures compared to controls.
  • Anti-inflammatory Action : A comparative analysis revealed that derivatives of this compound displayed superior anti-inflammatory effects over traditional NSAIDs in animal models .

Summary Table of Biological Activities

Activity TypeTarget Organism/PathwayKey Findings
AntimicrobialMycobacterium tuberculosisPotent activity against multiple strains
AntiviralHerpesviruses, HIVSignificant reduction in viral replication
Anti-inflammatoryCOX enzymesHigh COX-2 inhibition with low IC50 values
AntitumorCancer cell linesInduction of apoptosis observed

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